ethyl 3-propyl-1H-indole-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
ethyl 3-propyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C14H17NO2/c1-3-7-11-10-8-5-6-9-12(10)15-13(11)14(16)17-4-2/h5-6,8-9,15H,3-4,7H2,1-2H3 |
InChI Key |
XETZAKOGKWCGRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NC2=CC=CC=C21)C(=O)OCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 3 Propyl 1h Indole 2 Carboxylate and Analogues
Established Synthetic Routes for Indole-2-Carboxylates in Academic Contexts
The Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of substituted indoles. thermofisher.comwikipedia.org The reaction involves the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone. thermofisher.comwikipedia.org For the synthesis of ethyl 3-propyl-1H-indole-2-carboxylate, a suitable starting material would be the phenylhydrazone derived from a phenylhydrazine and an appropriate keto-ester.
Modern adaptations of the Fischer indole synthesis have focused on expanding its utility and addressing some of its classical limitations, such as the need for harsh acidic conditions and high temperatures. organic-chemistry.org These advancements include:
One-Pot Procedures: The synthesis can be performed as a one-pot reaction, avoiding the isolation of the intermediate arylhydrazone. thermofisher.com
Catalyst Development: A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, and p-toluenesulfonic acid) and Lewis acids (e.g., boron trifluoride, zinc chloride, and aluminum chloride) can be employed to catalyze the reaction. wikipedia.org
Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate the reaction, often leading to higher yields and shorter reaction times.
Palladium-Catalyzed Modifications: A significant advancement involves a palladium-catalyzed approach where aryl bromides are cross-coupled with hydrazones, supporting the intermediacy of hydrazones in the classical Fischer synthesis. wikipedia.org
The substrate scope of the Fischer indole synthesis is broad. However, the use of unsymmetrical ketones can lead to the formation of regioisomeric products, with the selectivity influenced by the acidity of the medium, the substitution pattern of the hydrazine, and steric factors. thermofisher.com
| Adaptation | Key Features | Advantages |
|---|---|---|
| One-Pot Synthesis | Eliminates the need to isolate the intermediate arylhydrazone. | Increased efficiency and reduced reaction time. thermofisher.com |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | Higher yields and significantly shorter reaction times. |
| Palladium-Catalyzed Modification | Cross-coupling of aryl bromides and hydrazones. | Expands the scope of the reaction and provides an alternative to classical conditions. wikipedia.org |
The Larock indole synthesis, developed by Richard C. Larock in 1991, is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles. wikipedia.orgsynarchive.com This method is highly versatile and offers excellent regioselectivity, generally placing the bulkier substituent of the alkyne at the 2-position of the indole ring. ub.edu
For the synthesis of this compound analogues, this methodology is particularly attractive due to its broad functional group tolerance. nih.gov The reaction typically proceeds under mild conditions and is compatible with a wide range of substituents on both the aniline and alkyne components. researchgate.net The standard reaction conditions involve a palladium(II) acetate catalyst, a carbonate or acetate base, and often a chloride salt like LiCl or n-Bu₄NCl. wikipedia.org
Key features of the Larock indole synthesis include:
High Regioselectivity: The reaction demonstrates a high degree of regioselectivity, which is a significant advantage for synthesizing specifically substituted indoles. ub.edu
Functional Group Tolerance: The Larock synthesis is known for its compatibility with various functional groups, including esters, ketones, and halogens, making it suitable for the synthesis of complex molecules. nih.govresearchgate.net
Versatility: A wide variety of substituted o-iodoanilines and alkynes can be used, allowing for the synthesis of a diverse array of indole derivatives. wikipedia.org Recent developments have even explored the use of alternative metal catalysts like nickel and copper to offer more cost-effective and sustainable options. researchgate.net
The proposed mechanism involves the reduction of Pd(II) to Pd(0), oxidative addition of the o-iodoaniline, coordination and migratory insertion of the alkyne, intramolecular displacement of the halide by the nitrogen, and finally, reductive elimination to form the indole and regenerate the Pd(0) catalyst. ub.edu
The Reissert indole synthesis is another classical method that involves the condensation of ortho-nitrotoluene with diethyl oxalate to form an intermediate, which is then reductively cyclized to yield an indole-2-carboxylic acid. wikipedia.orgresearchgate.net This method directly provides the indole-2-carboxylate (B1230498) core structure. The initial condensation is typically base-catalyzed, with potassium ethoxide often giving better results than sodium ethoxide. wikipedia.org The subsequent reductive cyclization can be achieved using various reducing agents, such as zinc in acetic acid. wikipedia.org
A significant modern development in indole chemistry involves the use of chiral phosphoric acids as catalysts in asymmetric reactions. nih.govrsc.org While not a direct modification of the classical Reissert synthesis, chiral phosphoric acid catalysis has been successfully applied to the asymmetric N-alkylation of indole derivatives via a Reissert-type reaction. nih.govrsc.org This approach allows for the synthesis of enantioenriched indoles under mild conditions with good yields and high enantioselectivities. nih.gov These catalysts can also be used in the asymmetric reduction of 3H-indoles to produce optically active indolines. nih.gov
The mechanism of chiral phosphoric acid catalysis typically involves the activation of a substrate through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction. nih.govdicp.ac.cn
Contemporary Strategies for Functionalization and Derivatization
Modern synthetic chemistry has seen a paradigm shift towards more efficient and atom-economical methods for molecular construction. For indole systems, C-H activation and cross-coupling reactions have emerged as powerful tools for their functionalization and derivatization.
Direct C-H bond functionalization has become a highly attractive strategy for modifying the indole core, as it avoids the need for pre-functionalized starting materials, thus increasing step- and atom-economy. chim.itmdpi.com The indole nucleus possesses multiple C-H bonds with varying reactivity, making site-selectivity a key challenge. nih.govnih.gov
The pyrrole ring of the indole is inherently more nucleophilic, leading most C-H activation reactions to occur at the C2 or C3 positions. nih.gov However, with the use of directing groups, functionalization can be guided to the less reactive C4–C7 positions on the benzenoid ring. nih.govacs.org
Key methodologies include:
Cross-Dehydrogenative Coupling (CDC): This approach directly couples two C-H bonds, offering high atom economy. chim.it Various transition-metal catalysts, including palladium, rhodium, and iridium, have been employed for the CDC of indoles with a range of coupling partners. mdpi.combohrium.com
Directed C-H Activation: By installing a directing group on the indole nitrogen or at another position, the catalyst can be brought into proximity with a specific C-H bond, enabling site-selective functionalization. nih.govnih.gov For instance, a pivaloyl group at the C3-position can direct C4-arylation. nih.gov
Transition-Metal-Free C-H Borylation: This strategy allows for the introduction of a boryl group, which can then be used in subsequent cross-coupling reactions. nih.gov
For a molecule like this compound, the C3 position is already substituted. Therefore, C-H activation would likely target the C2 position (if the ester group is modified or removed) or the C4-C7 positions of the benzene ring, depending on the directing group and reaction conditions employed. chim.it
| Position | Inherent Reactivity | Methodology for Selective Functionalization |
|---|---|---|
| C3 | High (Nucleophilic) | Electrophilic substitution, Friedel-Crafts type reactions. chim.itresearchgate.net |
| C2 | Less reactive than C3 | Often functionalized when C3 is blocked; can be targeted with specific directing groups. mdpi.com |
| C4-C7 | Least reactive | Requires directing groups for selective activation. nih.govnih.govnih.gov |
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been widely applied to the functionalization of indoles. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the formation of C-C bonds between a halogenated or triflated indole and a suitable coupling partner. chim.itmasterorganicchemistry.com
In the context of this compound, these reactions can be used to introduce a variety of substituents at different positions of the indole ring, provided a suitable halo-substituted precursor is available. For instance, a bromo-substituted indole-2-carboxylate can undergo a Suzuki-Miyaura coupling with a boronic acid to introduce an aryl or vinyl group. acs.orgias.ac.in
Key aspects of cross-coupling reactions in this context include:
Versatility: A wide range of coupling partners can be used, including boronic acids (Suzuki), alkenes (Heck), and terminal alkynes (Sonogashira). chim.itmasterorganicchemistry.com
Functional Group Tolerance: These reactions are generally tolerant of a wide array of functional groups, which is crucial when working with multifunctional molecules like indole-2-carboxylates. researchgate.net
Domino Reactions: Cross-coupling reactions can be incorporated into domino sequences to rapidly build molecular complexity. For example, a one-pot palladium-catalyzed domino reaction involving C,N-coupling, carbon monoxide insertion, and Suzuki–Miyaura coupling has been developed for the synthesis of 2-aroylindoles. nih.gov
The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions and can be optimized to achieve high yields and selectivity.
Metal-Catalyzed Processes (e.g., Pd, Rh, Cu) for Indole Construction and Modification
Transition metal catalysis has become an indispensable tool for the synthesis of indoles and their derivatives. Palladium, rhodium, and copper catalysts, in particular, have been extensively utilized in a variety of synthetic transformations leading to the indole core.
Palladium (Pd)-Catalyzed Reactions:
Palladium catalysts are renowned for their versatility in forming carbon-carbon and carbon-nitrogen bonds, which are crucial steps in many indole syntheses. One notable application is the palladium-catalyzed aerobic amination of aryl C–H bonds. nih.govnih.gov This method allows for the direct oxidative C–H amination of 2-acetamido-3-aryl-acrylates to yield 1-acetyl indole-carboxylates, which can be readily deacetylated to afford the desired indole-2-carboxylates. nih.govnih.gov The reaction employs a catalytic amount of a Pd(II) source with oxygen serving as the terminal oxidant, presenting a more environmentally benign approach. nih.govnih.gov This strategy has been shown to be effective for a range of substrates with both electron-donating and electron-withdrawing groups. nih.govnih.gov
Another powerful palladium-catalyzed method involves the carbonylative synthesis of indoles. beilstein-journals.orgnih.gov For instance, a one-pot domino reaction starting from 2-gem-dibromovinylaniline can produce 2-aroylindoles through a sequence of C,N-coupling, carbon monoxide insertion, and a Suzuki–Miyaura coupling reaction. beilstein-journals.orgnih.gov Furthermore, palladium catalysis can be employed in the cycloisomerization of o-allylanilines to synthesize 3-substituted 2-benzylindoles. acs.org
Rhodium (Rh) and Ruthenium (Ru)-Catalyzed Reactions:
Rhodium and ruthenium catalysts have also found application in indole synthesis. For example, a ruthenium(II)-catalyzed reaction between anilines and diazo pyruvates has been developed for the synthesis of 3-(phenylamino)-1H-indole-2-carboxylates. researchgate.net Metal-catalyzed reductive cyclization of organic nitro compounds using carbon monoxide as a reductant is another pathway to indoles, with catalysts such as Fe(CO)₅, Ru₃(CO)₁₂, or Rh₆(CO)₁₆ being effective under specific conditions. beilstein-journals.orgnih.gov
Copper (Cu)-Catalyzed Reactions:
Copper-catalyzed reactions offer a cost-effective alternative for the synthesis of indole-2-carboxylates. A ligand-free copper(I)-catalyzed cascade process has been reported for the reaction of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. thieme-connect.com This method is tolerant of various functional groups on the aromatic ring and can proceed at room temperature for iodo-substituted precursors. thieme-connect.com
| Catalyst System | Starting Materials | Product Type | Key Features |
| Pd(II)/O₂ | 2-Acetamido-3-aryl-acrylates | Indole-2-carboxylates | Aerobic, direct C-H amination |
| Pd(0)/Ligand | 2-gem-Dibromovinylaniline, CO, Arylboronic ester | 2-Aroylindoles | One-pot domino reaction |
| CuI/Cs₂CO₃ | 2-Halo aryl aldehydes/ketones, Ethyl isocyanoacetate | Indole-2-carboxylates | Ligand-free, broad functional group tolerance |
| Ru(II)/FeCl₃ | Anilines, Diazo pyruvates | 3-(Phenylamino)-1H-indole-2-carboxylates | Facile synthesis |
Organocatalytic and Photocatalytic Approaches in Indole Synthesis
In recent years, organocatalysis and photocatalysis have emerged as powerful strategies in organic synthesis, offering metal-free and often milder reaction conditions for the construction of complex molecules, including indoles.
Organocatalysis:
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the context of indole synthesis, organocatalytic methods have been employed in cascade reactions to construct the indole framework. For example, a quinine-derived primary amine has been used to catalyze an asymmetric intramolecular Michael/Mannich cascade reaction of indolyl methyl enones to produce tetracyclic indoles with high enantioselectivity. scispace.com This approach highlights the ability of organocatalysis to create multiple stereocenters in a single transformation.
Photocatalysis:
Photocatalysis, which harnesses light energy to drive chemical reactions, is a rapidly growing field. While specific examples directly leading to this compound via photocatalysis are less common, the principles of photocatalysis are being applied to various C-H functionalization and bond-forming reactions that are relevant to indole synthesis. These methods often involve the generation of radical intermediates under mild conditions, offering unique reactivity patterns compared to traditional thermal methods.
Electrocatalysis in Functionalized Indole Synthesis
Electrocatalysis represents another innovative approach to organic synthesis, where electrochemical methods are used to drive reactions. This technique can offer advantages in terms of sustainability by minimizing the use of chemical oxidants and reductants. While the application of electrocatalysis to the direct synthesis of functionalized indoles is an emerging area, the principles of electrosynthesis are being explored for key bond-forming steps in heterocyclic chemistry. The ability to precisely control the reaction potential can lead to high selectivity and efficiency in various transformations.
Cascade Benzannulation Strategies for Indole Formation
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. Cascade benzannulation strategies are particularly attractive for the construction of the indole nucleus, as they can rapidly build molecular complexity from simple precursors.
One such strategy involves a one-pot cascade benzannulation technique for the synthesis of carbazole alkaloids, which are structurally related to indoles. acs.orgnih.gov This approach can involve a Brønsted acid-catalyzed reaction of a bis-nucleophile with a bis-electrophile, leading to the formation of the carbazole core through a series of intramolecular reactions and a final aromatization step. acs.org The success of these strategies often relies on the careful design of substrates to control the regioselectivity of the annulation process.
Another example is the synthesis of indoles through the sequential cross-coupling of o-haloanilines and subsequent PIFA oxidation of the resulting 2-alkenylanilines. researchgate.net This two-step process, which can be considered a type of cascade, allows for the modular and regioselective synthesis of N-H indoles. researchgate.net
Strategic Building Blocks and Precursors for this compound Synthesis
The selection of appropriate starting materials is critical for the efficient synthesis of this compound. Strategic building blocks and precursors are chosen based on their reactivity and ability to participate in key bond-forming reactions that construct the indole ring.
Utilization of β-Nitroacrylates as Key Precursors
β-Nitroacrylates have been identified as valuable precursors for the synthesis of indole-2-carboxylates via the Fischer indole synthesis. researchgate.net This classic reaction traditionally involves the condensation of an arylhydrazine with a ketone or aldehyde. The use of β-nitroacrylates as an alternative to α-ketoesters offers several advantages. The reaction proceeds through the conjugate addition of the arylhydrazine to the β-nitroacrylate, followed by cyclization and elimination of nitrous acid to form the indole ring. researchgate.net This method provides a direct route to indole-2-carboxylates and has been shown to be efficient, with the potential for sustainable reaction conditions that avoid wasteful aqueous work-ups. researchgate.net
Role of α-Ketoesters in Indole-2-Carboxylate Synthesis
α-Ketoesters are well-established and widely used precursors in the Fischer indole synthesis for the preparation of indole-2-carboxylates. The reaction involves the condensation of an α-ketoester with an arylhydrazine to form an arylhydrazone intermediate. This intermediate then undergoes a nih.govnih.gov-sigmatropic rearrangement (the aza-Cope rearrangement) followed by tautomerization and elimination of ammonia to afford the indole-2-carboxylate. This method is highly versatile and allows for the introduction of a wide range of substituents on both the indole ring and at the 2-position.
| Precursor | Synthetic Method | Key Intermediate | Advantages |
| β-Nitroacrylate | Fischer Indole Synthesis | Conjugate addition product | Alternative to α-ketoesters, potential for sustainable conditions |
| α-Ketoester | Fischer Indole Synthesis | Arylhydrazone | Well-established, versatile, wide substrate scope |
Regioselective and Stereoselective Synthetic Protocols for Indole-2-Carboxylates
The functionalization of the indole core is governed by the inherent electronic properties of the bicyclic system. The pyrrole ring is electron-rich, making it susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and kinetically favored site for reaction. researchgate.net This inherent reactivity is foundational to regioselective strategies for introducing substituents.
Challenges arise in controlling functionalization, particularly achieving stereoselectivity at the C3 position or directing substituents to other positions like the nitrogen atom (N1). mdpi.com The development of catalytic systems is crucial for overcoming these challenges. For instance, in the synthesis of N-alkylated indoles, palladium catalysis has been employed to achieve high regioselectivity, favoring N-alkylation over C3-alkylation. mdpi.com The choice of catalyst, ligand, and reaction conditions can precisely direct the incoming group to the desired position. mdpi.com
Intramolecular reactions, such as the Tsuji-Trost reaction of indolyl allyl carbonates, can lead to the regioselective formation of 3,4-fused indoles, demonstrating how starting material design can dictate the position of cyclization. beilstein-journals.org Similarly, Pictet-Spengler reactions involving 4-substituted indoles have shown high regioselectivity for cyclization at the C3 position. beilstein-journals.org While direct stereoselective methods for installing a simple alkyl group like a propyl chain at the C3 position are part of broader synthetic strategies, the focus remains on controlling the regiochemistry of the indole core functionalization as a first step.
Innovations in Reaction Efficiency and Sustainability
Recent advancements in synthetic chemistry have focused on optimizing reaction conditions to increase yields, reduce waste, and minimize environmental impact. These innovations are directly applicable to the synthesis of this compound and its analogues.
A common one-pot approach involves the condensation of an indole, an aldehyde, and an active methylene compound. nih.gov For example, a three-component reaction involving indole, an aldehyde, and malononitrile or ethyl cyanoacetate can be catalyzed by a non-halogenated acidic ionic liquid to produce 3-substituted indoles. nih.gov The mechanism typically involves an initial base- or acid-catalyzed condensation to form an intermediate, which then undergoes a Michael addition with the indole nucleophile at the C3 position. nih.gov
| Reactants | Catalyst/Solvent | Key Features | Reference |
|---|---|---|---|
| Indole, Aldehyde, Malononitrile/Ethyl Cyanoacetate | [BMIM][HSO₄] / Ethanol | Green, efficient, non-halogenated acidic ionic liquid catalyst. | nih.gov |
| Salicylaldehyde, Malononitrile, Substituted Indoles | Sodium Lauryl Sulfate (SDS) / Water | Uses a common surfactant as an organocatalyst in water at room temperature. | nih.gov |
| Indole, Acetylacetone, Aldehyde Derivatives | Acetonitrile (as base) / Ethanol | Simple and highly effective protocol for new 3-substituted indoles. | researchgate.net |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. nih.govtandfonline.comresearchgate.net This technology is particularly valuable in the synthesis of heterocyclic compounds like indoles. researchgate.net
For example, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been optimized using microwave irradiation, where a mixture of reactants is exposed to microwaves to afford the desired products in excellent yields with high regioselectivity. mdpi.com This method avoids the need for bulk solvents and long heating times, aligning with principles of green chemistry. tandfonline.comnih.gov
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Advantage | Reference |
|---|---|---|---|---|
| Pd-Catalyzed Heterocyclization for Indole Synthesis | Several hours | Minutes | Drastically reduced reaction time, high yields. | mdpi.com |
| Synthesis of Bis(indolyl)methanes | Hours | ~5-10 minutes | Rapid, high yield, solvent-free potential. | tandfonline.com |
| General Indole Synthesis (e.g., Fischer, Madelung) | Often requires prolonged heating | Significantly shorter reaction times | Increased efficiency and speed for classical indole syntheses. | nih.gov |
The application of green chemistry principles is a driving force in modern synthetic chemistry, aiming to reduce the environmental footprint of chemical processes. researchgate.net This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient methods. tandfonline.comresearchgate.net
In the synthesis of indole derivatives, traditional volatile organic solvents are increasingly being replaced by greener alternatives such as water, ethanol, or ionic liquids. nih.govresearchgate.net For instance, the synthesis of 3-substituted indoles has been successfully carried out in water using sodium lauryl sulfate as a catalyst, offering an eco-friendly and efficient method. nih.gov The use of heterogeneous catalysts, nanocatalysts, and biocatalysts is also a key aspect of green indole synthesis, as these catalysts can often be easily separated from the reaction mixture and reused, minimizing waste. nih.govtandfonline.com
Functionalization at Specific Positions of the Indole Core Relevant to this compound
After the formation of the primary indole-2-carboxylate scaffold, further functionalization can be performed to introduce or modify substituents at specific positions.
Alkylation of the nitrogen atom of the indole ring is a common strategy for modifying the properties of indole derivatives. mdpi.comresearchgate.net This reaction typically requires a base to deprotonate the N-H group, generating a nucleophilic indole anion that can then react with an alkylating agent, such as an alkyl halide. mdpi.com
The N-alkylation of ethyl 1H-indole-2-carboxylate requires careful selection of reaction conditions to avoid side reactions, particularly hydrolysis or transesterification of the ester group. mdpi.comresearchgate.net A successful method involves using aqueous potassium hydroxide (KOH) in acetone as the solvent and base. mdpi.comresearchgate.net This system allows for efficient N-alkylation while providing control to prevent ester hydrolysis. For example, reacting ethyl indole-2-carboxylate with allyl bromide or benzyl bromide in the presence of aqueous KOH in acetone affords the corresponding N-alkylated products in excellent yields. mdpi.com
| Alkylating Agent | Base/Solvent | Reaction Time | Product | Yield | Reference |
|---|---|---|---|---|---|
| Allyl bromide | aq. KOH / Acetone | 2 hours | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent | mdpi.com |
| Benzyl bromide | aq. KOH / Acetone | 2 hours | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent | mdpi.com |
| Amyl bromide | aq. KOH / Acetone | 8 hours | Ethyl 1-pentyl-1H-indole-2-carboxylate | - | mdpi.com |
| Dimethyl Carbonate (DMC) | K₂CO₃ / DMF | 6 hours at 150 °C | 1-methyl-1H-indole-2-carboxylic acid* | 95% | mdpi.com |
*Note: In this specific case, the reaction conditions also led to the hydrolysis of the ester group, yielding the carboxylic acid.
Strategies for C3-Functionalization of Indoles (e.g., introduction of propyl group)
The introduction of an alkyl group, such as a propyl substituent, at the C3 position of the ethyl 1H-indole-2-carboxylate scaffold is a crucial step in the synthesis of various analogues. The C3 position of indole is the most nucleophilic and thus the most reactive towards electrophiles. mdpi.com Several methodologies have been developed for the C3-alkylation of indoles, with the Friedel-Crafts acylation followed by reduction being a particularly effective and widely used approach for this specific class of compounds. acs.orgmasterorganicchemistry.com
A robust and well-documented strategy to introduce the 3-propyl group involves a two-step sequence:
Friedel-Crafts Acylation: The indole core is first acylated at the C3 position using an appropriate acylating agent. For the introduction of a propyl group, propionyl chloride is used in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). acs.orgmasterorganicchemistry.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich indole ring, primarily at the C3 position. wikipedia.org This reaction yields an intermediate, ethyl 3-propionyl-1H-indole-2-carboxylate.
Reduction of the Ketone: The carbonyl group of the C3-acyl chain is subsequently reduced to a methylene group. A common and efficient method for this transformation is the use of a silane-based reducing agent, such as triethylsilane (Et₃SiH), in the presence of a strong acid like trifluoroacetic acid (CF₃COOH). acs.org This reduction step converts the 3-propionyl intermediate into the desired this compound.
This two-step approach is advantageous as it avoids the potential for carbocation rearrangements that can occur during direct Friedel-Crafts alkylation with propyl halides. masterorganicchemistry.com The methodology has been successfully applied to the synthesis of closely related analogues, such as ethyl 5-chloro-3-propyl-1H-indole-2-carboxylate, demonstrating its reliability. acs.org
| Step | Reagent | Role | Intermediate/Product |
|---|---|---|---|
| Acylation | Propionyl chloride | Acylating Agent | Ethyl 3-propionyl-1H-indole-2-carboxylate |
| Acylation | Aluminum chloride (AlCl₃) | Lewis Acid Catalyst | |
| Reduction | Triethylsilane (Et₃SiH) | Reducing Agent | This compound |
| Reduction | Trifluoroacetic acid (CF₃COOH) | Acid Promoter |
Other general strategies for C3-alkylation of indoles include reductive alkylation using an aldehyde (propanal in this case) in the presence of a silicon hydride reducing agent and a Lewis acid, which is particularly useful for substrates with acid-sensitive groups. google.com Furthermore, direct alkylation with alcohols can be achieved under certain catalytic conditions. nih.gov
Functionalization at C6 and other positions of the Indole Ring
While the C3 position is the most reactive site for electrophilic substitution, functionalization at other positions of the indole ring, particularly on the benzene portion (C4, C5, C6, and C7), is essential for creating diverse analogues. The electronic properties of the starting indole, dictated by existing substituents like the C2-ester, influence the regioselectivity of these reactions.
C6-Functionalization:
The C6 position is a common target for modification. Metal-free, Brønsted acid-catalyzed methods have been developed for the remote C6-functionalization of 2,3-disubstituted indoles. frontiersin.orgnih.gov These reactions utilize reagents like β,γ-unsaturated α-ketoesters to introduce new functionalities selectively at the C6 position under mild conditions. frontiersin.orgnih.gov For indole derivatives with specific directing groups, transition-metal catalysis offers another powerful tool. For instance, ruthenium-catalyzed C-H alkylation has been shown to selectively target the C6 position when a suitable directing group is installed on the indole nitrogen. acs.org
General Electrophilic Substitution (Halogenation and Nitration):
Standard electrophilic aromatic substitution reactions can be used to introduce a variety of functional groups onto the benzene ring of the indole nucleus.
Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents. For example, 3-halo-2-(trifluoromethyl)-indoles can be synthesized by treating the parent indole with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of a base. mdpi.com These halogenated indoles then serve as versatile intermediates for further modifications via cross-coupling reactions.
Nitration: Nitration introduces a nitro group (-NO₂) onto the indole ring, which can subsequently be reduced to an amino group or used in other transformations. The nitration of electronegatively substituted indoles, such as ethyl indole-2-carboxylate, has been studied. umn.eduacs.org The reaction conditions determine the position of nitration. For instance, the nitration of ethyl indole-2-carboxylate can lead to the formation of ethyl 4-nitroindole-2-carboxylate, which can be further nitrated to yield dinitro derivatives. umn.edu The synthesis of ethyl 5-nitro-1H-indole-2-carboxylate is also well-established. mzcloud.org
The specific outcome of these substitution reactions depends heavily on the reaction conditions and the steric and electronic effects of the substituents already present on the indole ring.
| Position | Reaction Type | Example Reagents | Resulting Functional Group |
|---|---|---|---|
| C6 | Brønsted Acid Catalysis | β,γ-Unsaturated α-ketoesters, PTSA | Alkyl group |
| C6 | Ruthenium-Catalyzed C-H Activation | Alkenes, [Ru(p-cymene)Cl₂]₂ | Alkyl group |
| Benzene Ring | Nitration | Concentrated HNO₃ / H₂SO₄ | Nitro (-NO₂) |
| Benzene Ring | Halogenation | NBS, NCS, I₂ | Halogen (-Br, -Cl, -I) |
Structure Activity Relationship Sar and Mechanistic Investigations in Biological Systems Research
Overview of Biological Activities Associated with Indole-2-Carboxylates
The indole-2-carboxylate (B1230498) framework is a versatile scaffold that has been associated with a wide range of biological activities. Research has demonstrated its potential in several therapeutic areas, including antiviral, cannabinoid receptor modulation, and antiparasitic applications. researchgate.net The functionalization at different positions of the indole (B1671886) ring, particularly at the C2, C3, and N1 positions, allows for the fine-tuning of its pharmacological profile. nih.govmdpi.com This versatility has made indole-2-carboxylates a subject of extensive research in drug discovery. researchgate.net
Derivatives of indole-2-carboxylic acid have been investigated for their activity as inhibitors of enzymes such as HIV-1 integrase. nih.govresearchgate.net Furthermore, the indole nucleus is a key feature in molecules designed to modulate cannabinoid receptors. nih.govacs.org The broad spectrum of activity also extends to antiparasitic research, with indole derivatives showing promise against various protozoan parasites. researchgate.netnih.gov
Antiviral Activity Research and Mechanism of Action
A significant area of investigation for indole-2-carboxylates is their potential as antiviral agents, specifically as inhibitors of HIV-1 integrase. nih.govnih.gov This enzyme is crucial for the replication of the HIV-1 virus, making it a key target for antiretroviral therapy. nih.govplu.mx
Indole-2-Carboxylates as HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)
Indole-2-carboxylic acid derivatives have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govplu.mx These compounds function by preventing the integration of viral DNA into the host genome, a critical step in the viral life cycle. nih.gov The indole-2-carboxylic acid scaffold has been the basis for the design and synthesis of novel INSTIs, with some derivatives showing significant inhibitory effects. nih.govresearchgate.net For instance, certain optimized derivatives have demonstrated inhibitory concentrations (IC₅₀) in the low micromolar range. nih.govnih.gov
Binding Conformation Analysis and Metal Ion Chelation within Integrase Active Site
The mechanism of action of indole-2-carboxylate-based INSTIs involves their interaction with the active site of the HIV-1 integrase enzyme. nih.gov Binding conformation analyses have revealed that the indole core and the carboxyl group at the C2 position play a crucial role in this interaction. nih.govplu.mx Specifically, they chelate the two magnesium ions (Mg²⁺) present within the enzyme's active site. nih.govnih.gov This metal chelation is a key feature of many successful INSTIs and is critical for inhibiting the enzyme's function. researchgate.net
Modulation of Cannabinoid Receptors by Indole Derivatives
Indole derivatives, particularly indole-2-carboxamides, have been identified as allosteric modulators of the cannabinoid receptor 1 (CB1). nih.govacs.org Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and in doing so, they can modify the receptor's response to endogenous ligands. nih.gov The indole-2-carboxamide scaffold has been a foundational structure for the development of these modulators. nih.govnih.gov Depending on the specific signaling pathway being studied, these compounds can act as either positive or negative allosteric modulators. nih.gov The carboxamide functionality at position 2 of the indole ring has been shown to be important for this activity. acs.orgbohrium.com
Research into Antiparasitic Activity
The therapeutic potential of indole derivatives also extends to the field of antiparasitic research. Substituted indoles, including indole-2-carboxamides, have been investigated for their activity against a range of protozoan parasites that cause significant human diseases.
Phenotypic screening has identified indole derivatives with activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govacs.org Optimization of these initial hits has led to compounds with improved potency. nih.gov Similarly, novel (1-benzyl-4-triazolyl)-indole-2-carboxamides have demonstrated efficacy against Toxoplasma gondii and Cryptosporidium parvum, the causative agents of toxoplasmosis and cryptosporidiosis, respectively. researchgate.net Certain analogs have shown low micromolar activity against both parasites. researchgate.net Further research has explored indole-2-carboxamides for their antiplasmodial activity against Plasmodium falciparum, the parasite that causes malaria. acs.org
Data Tables
Table 1: HIV-1 Integrase Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives
| Compound | C3-Substituent | IC₅₀ (µM) |
|---|---|---|
| Derivative 3 | Unspecified | Not specified, but effective |
| Derivative 20a | Long branch | 0.13 |
Data sourced from multiple studies on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors. nih.govresearchgate.netnih.gov
Table 2: Antiparasitic Activity of Selected Indole-2-Carboxamide Derivatives
| Compound Series | Target Parasite | Activity |
|---|---|---|
| Substituted Indoles | Trypanosoma cruzi | Moderate in vitro potency |
| (1-benzyl-4-triazolyl)-indole-2-carboxamides | Toxoplasma gondii | Low micromolar IC₅₀ |
| (1-benzyl-4-triazolyl)-indole-2-carboxamides | Cryptosporidium parvum | Low micromolar IC₅₀ |
This table summarizes findings from various studies on the antiparasitic potential of indole derivatives. researchgate.netnih.govacs.org
Anti-Trypanosoma cruzi Activity of Indole-2-Carboxamides
Chagas disease, caused by the parasite Trypanosoma cruzi, remains a significant health challenge, and the search for new, effective treatments is ongoing. acs.orgnih.gov In this context, a series of substituted indole compounds have been identified and optimized for their activity against T. cruzi. acs.org The initial discovery stemmed from a high-content screening of a chemical library, which identified three hits with an indole core that were active against the intracellular amastigote form of the parasite. acs.org
These initial hits, while showing moderate potency, served as the foundation for further medicinal chemistry efforts to enhance their anti-trypanosomal activity. acs.org The optimization process focused on modifying the indole-2-carboxamide scaffold, a key structural feature of these compounds. nih.gov The primary goal was to improve potency against the parasite while maintaining low cytotoxicity to host cells, thereby ensuring a favorable selectivity index. acs.org
One of the early lead compounds, designated as compound 2 , demonstrated promising in vitro activity and was selected for further investigation, including in vivo proof-of-concept studies. nih.gov These studies, conducted in both acute and chronic mouse models of Chagas disease, showed that compound 2 could reduce the parasite load. nih.gov Despite this promising activity, challenges related to drug metabolism and pharmacokinetic (DMPK) properties were identified, which ultimately led to the discontinuation of this specific series' optimization. acs.org
The research into these indole-2-carboxamides has provided valuable insights into the structural requirements for anti-T. cruzi activity. The core indole structure proved to be essential for their inhibitory effects. nih.gov Modifications to various parts of the molecule, including the indole core and the carboxamide linker, were explored to understand their impact on potency and other pharmacological properties. acs.orgnih.gov
The following table summarizes the anti-T. cruzi activity of some of the initial indole hits:
| Compound | pEC50 (T. cruzi) |
| DNDI4199 | 5.5 |
| Hit 2 | 5.7 |
| Hit 3 | 5.6 |
Data sourced from a study on the optimization of 1H-indole-2-carboxamides. acs.org
SAR Exploration of Substituents on Indole Core for Antiparasitic Potency
The structure-activity relationship (SAR) exploration of the indole-2-carboxamide series revealed critical insights into how different substituents on the indole core influence their antiparasitic potency against Trypanosoma cruzi. acs.org A variety of modifications were systematically introduced to probe the effects of substitution on the indole ring.
One key area of investigation was the impact of replacing the indole core with other heterocyclic systems. acs.org Analogs such as isoquinolines, azaindole, benzofuran, and benzimidazole were synthesized and tested. acs.org The results indicated that these replacements were detrimental to the anti-trypanosomal activity, with the new compounds being largely inactive. This underscored the importance of the indole scaffold for the observed biological activity. acs.org
Further exploration focused on the substitution patterns on the indole ring itself. It was found that double substitutions on the indole core were generally well-tolerated. acs.org For instance, compounds with substitutions at both the 5- and 7-positions of the indole ring maintained or, in some cases, exhibited enhanced potency. acs.org However, this trend was not universal, as other doubly substituted analogs did not show the same improvement in activity. acs.org
The position of the linker between the indole core and other parts of the molecule was also found to be crucial. Shifting the carboxamide linker from the 2-position of the indole resulted in a significant loss of potency. nih.gov Similarly, altering the linker itself, for example, by reversing the amide or replacing it with a sulfonamide, led to a complete loss of antiparasitic activity. nih.gov
Interestingly, N-methylation of the indole's secondary amine and the amide nitrogen in tandem was found to restore potency to levels comparable to the initial lead compounds, along with an improved solubility profile. nih.gov This suggests that specific modifications at these positions can positively influence the compound's properties.
The following table presents a selection of indole-2-carboxamide analogs and their corresponding potencies, illustrating the SAR findings:
| Compound | Modification | pEC50 (T. cruzi) |
| 2 | Parent Compound | 5.7 |
| 69 | Reversed Amide Linker | 5.7 |
| 70 | Sulfonamide Linker | < 4.3 |
| 73 | N-methylated Indole and Amide | 5.8 |
| 30 | Azaindole Core | Inactive |
| 31 | Benzofuran Core | Inactive |
| 32 | Benzimidazole Core | Inactive |
Data sourced from research on the discovery and optimization of 1H-indole-2-carboxamides for anti-Trypanosoma cruzi activity. acs.orgnih.gov
Computational Chemistry and Rational Design in Indole 2 Carboxylate Research
Molecular Docking Studies in Ligand-Target Recognition
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode of a small molecule ligand, such as ethyl 3-propyl-1H-indole-2-carboxylate, within the active site of a target protein. This allows for a detailed analysis of the intermolecular interactions that stabilize the complex, providing a rational basis for understanding biological activity.
Molecular docking simulations are crucial for elucidating how indole-2-carboxylate (B1230498) derivatives position themselves within a biological target. A significant finding in the study of this scaffold is its ability to interact with metal ions in enzyme active sites. For instance, in studies of HIV-1 integrase inhibitors, the indole-2-carboxylic acid scaffold has been shown to chelate two Mg2+ ions that are essential for the enzyme's catalytic activity. nih.gov This interaction is mediated by the indole (B1671886) nitrogen and the oxygen atoms of the C2-carboxylate group, which act as a pharmacophore to coordinate the metal ions, effectively inhibiting the enzyme. nih.gov
Binding mode analysis for indole-2-carboxylic acid derivatives targeting HIV-1 integrase revealed that the introduction of a long branch at the C3 position of the indole core, such as a propyl group, can enhance interactions with a nearby hydrophobic cavity in the active site. nih.gov This suggests that the 3-propyl group of this compound could play a critical role in anchoring the molecule within the target's binding pocket, complementing the key interactions made by the core scaffold.
Table 1: Key Predicted Interactions for Indole-2-Carboxylate Scaffolds in Metalloenzyme Active Sites
| Interacting Moiety of Ligand | Target Residue/Component | Type of Interaction | Reference |
|---|---|---|---|
| Indole N-H and C2-Carboxylate | Mg2+ ions | Metal Chelation | nih.gov |
| C3-Alkyl Group (e.g., Propyl) | Hydrophobic Pocket Residues | Van der Waals / Hydrophobic | nih.gov |
The biological activity of a flexible molecule like this compound is highly dependent on the conformation it adopts within the protein's binding site. Conformational analysis, often performed as part of the molecular docking process, explores the energetically accessible shapes of the molecule. The key rotatable bonds in this compound include those in the ethyl ester and the 3-propyl side chain.
Computational studies on allosteric modulators for the cannabinoid receptor 1 (CB1) have underscored the importance of the C3-alkyl chain length on the indole-2-carboxamide scaffold. Research identified that a n-propyl group at the C3-position was optimal for achieving the desired allosteric modulation, while other chain lengths were less effective. acs.orgnih.gov This implies that the propyl group adopts a specific conformation within the allosteric binding site of the CB1 receptor, which is crucial for inducing the necessary conformational changes in the receptor to modulate its activity. acs.org Therefore, understanding the preferred torsional angles of the propyl chain and the ethyl ester group within a given target's active site is fundamental for predicting the compound's biological effect.
Virtual Screening Methodologies for Novel Compound Identification
Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Given the established biological importance of the indole-2-carboxylate scaffold, it serves as an excellent template for virtual screening campaigns. nih.gov
One common approach is structure-based virtual screening, which uses docking to evaluate a large database of compounds against a protein target. For example, a virtual screening based on the indole-2-carboxylic acid scaffold was successfully used to identify novel HIV-1 integrase inhibitors. nih.gov In such a campaign, the known binding mode of a reference indole-2-carboxylate could be used to create a pharmacophore model, which defines the essential spatial arrangement of chemical features required for binding. This model is then used to filter large compound databases, selecting only those molecules that match the pharmacophore query. The resulting hits are then docked into the target's active site for further evaluation and prioritization. This methodology allows for the rapid identification of diverse yet potent hits from vast chemical spaces, which can then be synthesized and tested experimentally. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which govern its stability, reactivity, and interactions. Methods like Density Functional Theory (DFT) are used to calculate properties such as molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).
A study on ethyl indole-2-carboxylate (EI2C), the parent compound lacking the 3-propyl group, using DFT with the B3LYP/6-311++G(d,p) basis set, has provided detailed information on its molecular geometry. ijrar.org These calculations can determine optimized bond lengths and angles with high accuracy. ijrar.org The addition of a 3-propyl group to this scaffold would be expected to act as an electron-donating group, subtly altering the electron density across the indole ring system. This, in turn, would influence the molecule's reactivity and its ability to participate in non-covalent interactions like hydrogen bonding and π-π stacking. The calculated HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. ijrar.org Such calculations are invaluable for understanding the intrinsic chemical nature of this compound and for parameterizing molecular mechanics force fields used in docking and molecular dynamics simulations.
Table 2: Selected Optimized Geometrical Parameters for Ethyl Indole-2-Carboxylate (EI2C) from Quantum Chemical Calculations
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Reference |
|---|---|---|---|
| Bond Length | C2-C10 (C=O) | 1.465 Å | ijrar.org |
| Bond Length | C10-O11 (C=O) | 1.216 Å | ijrar.org |
| Bond Length | C4-C9 | 1.426 Å | ijrar.org |
| Bond Angle | N1-C2-C3 | 109.29° | ijrar.org |
| Bond Angle | C3-C2-C10 (C=O) | 132.3° | ijrar.org |
Note: Atom numbering based on the referenced study. ijrar.org
Computational Approaches to Guide Structural Optimization in Lead Discovery
Once an initial hit or lead compound is identified, computational methods are instrumental in guiding its structural optimization to improve potency, selectivity, and pharmacokinetic properties. This process, often called lead optimization, relies heavily on the predictive power of molecular modeling. frontiersin.org
For the indole-2-carboxylate scaffold, computational approaches can explore the effects of various substitutions at different positions on the indole ring. For example, structure-activity relationship (SAR) studies on CB1 receptor allosteric modulators systematically explored the impact of the C3-alkyl chain length. nih.gov These studies revealed that increasing the chain from ethyl to n-pentyl enhanced the allosteric effect. nih.gov Specifically, the n-propyl group was identified as being preferred for modulating the binding of the natural ligand. acs.org This demonstrates how computational analysis can provide a clear rationale for synthetic modifications. By building a computational model of the ligand-protein complex, researchers can predict how adding or modifying a functional group, such as the 3-propyl group on this compound, will affect binding affinity and functional activity, thereby prioritizing the synthesis of the most promising analogs. acs.org
Table 3: Example of Computationally-Guided Structure-Activity Relationship (SAR)
| Position of Modification | Tested Substituents | Impact on Activity | Rationale | Reference |
|---|---|---|---|---|
| C3 of Indole-2-Carboxamide | Alkyl chains (ethyl, propyl, pentyl, hexyl) | Chain length is critical; n-propyl preferred for allosteric modulation, n-hexyl for binding affinity. | Optimal fit and interaction with a hydrophobic sub-pocket in the target. | acs.orgnih.gov |
Derivatization and Transformational Chemistry of the Ethyl 3 Propyl 1h Indole 2 Carboxylate Core
Chemical Transformations of the Ester Group
The ester functionality at the C2 position of ethyl 3-propyl-1H-indole-2-carboxylate is amenable to several common transformations, providing a gateway to other important functional groups.
The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-propyl-1H-indole-2-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions. For instance, alkaline hydrolysis of ethyl indole-2-carboxylate (B1230498) derivatives can be carried out using potassium hydroxide in an aqueous or alcoholic solution. orgsyn.orgnih.gov The resulting carboxylate salt is then neutralized with an acid to precipitate the free carboxylic acid. This transformation is crucial as the carboxylic acid can serve as a precursor for the synthesis of amides, acyl halides, and other derivatives through standard carboxylic acid chemistry. orgsyn.org
Table 1: Conditions for Hydrolysis of Ethyl Indole-2-Carboxylate Derivatives
| Reagents | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|
| aq. KOH | Acetone | Reflux, 1h | 1-Alkyl-1H-indole-2-carboxylic acid | nih.govmdpi.com |
Transesterification of the ethyl ester to other alkyl esters can be accomplished under either acidic or basic catalysis. For example, treatment of ethyl 1H-indole-2-carboxylate with sodium methoxide in methanol leads to the formation of methyl 1H-indole-2-carboxylate. nih.govmdpi.com This reaction is driven by the use of the desired alcohol as the solvent. This method allows for the introduction of different ester groups, which can modulate the physical and chemical properties of the molecule.
Table 2: Conditions for Transesterification of Ethyl 1H-indole-2-carboxylate
| Reagents | Solvent | Conditions | Product | Reference |
|---|
Modifications at the Indole (B1671886) Nitrogen (N-1) for Diverse Derivatives
The nitrogen atom of the indole ring is a key site for derivatization, allowing for the introduction of a wide variety of substituents. These modifications are important for altering the electronic properties of the indole ring and for creating new points of attachment for further functionalization.
Alkylation of the indole nitrogen in ethyl indole-2-carboxylates can be achieved using a strong base to generate the indole anion, followed by reaction with an alkylating agent. mdpi.com For example, the use of aqueous potassium hydroxide in acetone has been shown to be effective for the N-alkylation of ethyl 1H-indole-2-carboxylate with reagents such as allyl bromide and benzyl bromide. nih.govmdpi.com The choice of base and solvent is critical to avoid premature hydrolysis of the ester group. mdpi.com
Acylation of the indole nitrogen introduces an acyl group, which can serve as a protecting group or as a handle for further transformations. N-acylation can be challenging due to the potential for competing C-acylation. However, methods have been developed for the selective N-acylation of indoles. For instance, direct acylation of indoles with carboxylic acids has been achieved in the presence of boric acid. clockss.org Another approach involves the use of thioesters as the acyl source in the presence of a base like cesium carbonate. beilstein-journals.org
Table 3: Conditions for N-Alkylation of Ethyl 1H-indole-2-carboxylate
| Base | Alkylating Agent | Solvent | Product | Reference |
|---|---|---|---|---|
| aq. KOH | Allyl bromide | Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | nih.govmdpi.com |
| aq. KOH | Benzyl bromide | Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | nih.govmdpi.com |
Introduction and Transformation of Functional Groups at the C3 Position
The C3 position of the indole nucleus is highly nucleophilic and is a common site for electrophilic substitution reactions. This allows for the introduction of various functional groups that can be further elaborated.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles. organic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). znaturforsch.comresearchgate.net Treatment of ethyl 1H-indole-2-carboxylate with the Vilsmeier reagent results in the introduction of a formyl group at the C3 position, yielding ethyl 3-formyl-1H-indole-2-carboxylate. znaturforsch.comresearchgate.netnih.gov
The resulting 3-formyl derivative is a valuable intermediate for the synthesis of more complex molecules. The aldehyde functionality can undergo a variety of subsequent reactions, including condensation with active methylene compounds. For example, condensation of ethyl 3-formyl-1H-indole-2-carboxylate with 2-thiohydantoin derivatives in the presence of sodium acetate and acetic acid leads to the formation of β-carboline thiohydantoin analogues. znaturforsch.comresearchgate.net Similarly, condensation with rhodanines or thiobarbituric acid derivatives yields aplysinopsin-like products. znaturforsch.comresearchgate.net
Table 4: Subsequent Reactions of Ethyl 3-formyl-1H-indole-2-carboxylate
| Reactant | Reagents | Product Type | Reference |
|---|---|---|---|
| 2-Thiohydantoin derivatives | NaOAc/AcOH, reflux | β-Carboline thiohydantoin analogues | znaturforsch.comresearchgate.net |
| Rhodanine derivatives | NaOAc/AcOH, reflux | Aplysinopsin-like products | znaturforsch.comresearchgate.net |
While direct hydroxymethylation at the C3 position of this compound is not extensively documented, the introduction of a hydroxymethyl group can be achieved through reduction of the corresponding 3-formyl derivative. Standard reducing agents such as sodium borohydride can be employed for this transformation. The resulting 3-hydroxymethyl-1H-indole-2-carboxylate can then be further derivatized. For example, the hydroxyl group can be converted to a leaving group for subsequent nucleophilic substitution reactions, or it can be oxidized to re-form the aldehyde or further to a carboxylic acid, providing another handle for chemical modification. The Mannich reaction, which introduces an aminomethyl group, is another important transformation at the C3 position of indole-2-carboxylates. nih.gov
Synthesis of Complex Indole-Fused Heterocycles from Indole-2-Carboxylate Precursors
The indole-2-carboxylate framework, particularly this compound, serves as a versatile and strategic starting point for the construction of more complex, fused heterocyclic systems. These polycyclic structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. nih.gov The reactivity of the indole nitrogen, the C3 position, and the carboxylate group at C2 can be strategically exploited to build additional rings onto the indole core. Key methodologies include intramolecular cyclizations and multi-step condensation reactions to yield novel fused architectures such as oxazino-indoles and β-carbolines.
A prominent strategy involves the initial N-alkylation of the indole-2-carboxylate, followed by transformations that lead to intramolecular ring closure. One such efficient pathway leads to the synthesis of the 3,4-dihydro-1H- researchgate.netmetu.edu.troxazino[4,3-a]indole system. This process begins with the reaction of ethyl 1H-indole-2-carboxylates with activated glycerol carbonate. nih.gov The initial N-alkylation is followed by a base-mediated hydrolysis and decarboxylative ring opening. The resulting 1-(2,3-dihydroxypropyl)-1H-indole-2-carboxylic acid intermediate is then subjected to an intramolecular Fischer-Speier esterification, which proceeds in excellent yields to furnish the target oxazino-indole lactone. nih.gov
The reaction sequence is detailed below:
N-Alkylation and Ring Opening: Ethyl 1H-indole-2-carboxylates are reacted with activated glycerol carbonate. Subsequent treatment with potassium hydroxide (KOH) in ethanol leads to both ester hydrolysis and cleavage of the dioxolanone ring. nih.gov
Intramolecular Cyclization: The resulting dihydroxypropyl-indole-2-carboxylic acids are cyclized by refluxing in dry toluene with a catalytic amount of p-toluenesulfonic acid (p-TSA), yielding the 3-(hydroxymethyl)-3,4-dihydro-1H- researchgate.netmetu.edu.troxazino[4,3-a]indol-1-ones. nih.gov
| Starting Indole-2-carboxylate | Intermediate: 1-(2,3-dihydroxypropyl)-1H-indole-2-carboxylic acid (Yield) | Final Product: 3-(hydroxymethyl)-3,4-dihydro-1H- researchgate.netmetu.edu.troxazino[4,3-a]indol-1-one (Yield) |
|---|---|---|
| Ethyl 1H-indole-2-carboxylate | 85% | 90% |
| Ethyl 5-bromo-1H-indole-2-carboxylate | 90% | 88% |
| Ethyl 5-methoxy-1H-indole-2-carboxylate | 82% | 85% |
| Ethyl 5-nitro-1H-indole-2-carboxylate | 80% | 86% |
Another powerful method for constructing fused systems involves the functionalization of the indole C3 position. For instance, ethyl 3-formyl-1H-indole-2-carboxylate is a key precursor for preparing β-carboline derivatives. znaturforsch.comresearchgate.net This synthesis is achieved through a condensation reaction between the 3-formyl group and heterocyclic active methylene compounds, such as 2-thiohydantoin derivatives. The resulting condensation product undergoes a cyclization reaction under relatively mild conditions to form the fused β-carboline ring system. znaturforsch.com
The general steps for this transformation are:
Vilsmeier-Haack Formylation: Ethyl 1H-indole-2-carboxylate is formylated at the C3 position using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) to produce ethyl 3-formyl-1H-indole-2-carboxylate. znaturforsch.com
Knoevenagel Condensation and Cyclization: The 3-formyl derivative is then condensed with an active methylene compound like N-substituted 2-thiohydantoins in the presence of sodium acetate in refluxing acetic acid. This one-pot reaction yields the corresponding ethyl 8-oxo-7-thioxo-5,6,7,8-tetrahydro-4H-pyrido[3,4-b]indole-3-carboxylates, which are β-carboline derivatives. znaturforsch.comresearchgate.net
| 2-Thiohydantoin Reactant (R group on N) | Reaction Time (h) | β-Carboline Product Yield |
|---|---|---|
| Unsubstituted (R=H) | 6 | 72% |
| N-Methyl | 5 | 80% |
| N-Phenyl | 7 | 65% |
| N-Ethyl | 5 | 78% |
Furthermore, the carboxylate function itself can be transformed to create versatile intermediates for heterocyclization. Hydrazinolysis of ethyl indole-2-carboxylate with hydrazine hydrate yields 1H-indole-2-carbohydrazide. researchgate.netnih.govmdpi.com This hydrazide is a key building block that can be further elaborated into various fused heterocycles, such as thiazole derivatives, which are known for a wide range of biological activities. researchgate.net
Advanced Research Perspectives and Future Directions in Indole 2 Carboxylate Chemistry
Exploration of Novel Reaction Mechanisms and Catalytic Systems for Indole (B1671886) Functionalization
The functionalization of the indole nucleus is a cornerstone of medicinal chemistry, enabling the synthesis of diverse molecular architectures. researchgate.net Future research will continue to push the boundaries of chemical synthesis by exploring novel reaction mechanisms and catalytic systems. A significant area of focus is the transition metal-catalyzed C-H functionalization, which offers a more atom-economical and efficient alternative to traditional cross-coupling methods. nih.govrsc.org
Catalytic systems based on palladium, rhodium, copper, cobalt, and iron have demonstrated considerable utility in mediating the site-selective functionalization of indoles. mdpi.comrsc.orgacs.org For instance, palladium catalysis is widely used for C-H activation, allowing for the direct introduction of various functional groups onto the indole ring. nih.govthieme-connect.com The development of novel ligands and catalyst systems aims to improve reaction efficiency, expand substrate scope, and control regioselectivity, particularly for the less reactive C4 to C7 positions of the indole's benzene core. nih.gov
Metal-free functionalization is another burgeoning area, driven by the desire for more cost-effective and environmentally benign synthetic methods. researchgate.net These approaches often utilize organocatalysts or proceed through radical-mediated pathways. The exploration of photocatalytic and electrochemical methods is also gaining traction, offering mild and sustainable conditions for indole functionalization. researchgate.netorganic-chemistry.org
Future research will likely focus on:
Developing novel catalysts: Designing more active, selective, and reusable catalysts, including those based on earth-abundant metals and magnetic nanoparticles for easy separation. researchgate.net
Uncovering new reaction pathways: Investigating unprecedented transformations and cascade reactions that can build molecular complexity in a single step. researchgate.net
Mechanistic studies: Utilizing computational and experimental techniques to gain a deeper understanding of reaction mechanisms, which will guide the rational design of improved catalytic systems.
Table 1: Emerging Catalytic Systems for Indole Functionalization
| Catalytic System | Metal/Method | Key Advantages | Potential Future Applications |
|---|---|---|---|
| Transition Metal Catalysis | Palladium, Rhodium, Copper, Cobalt, Iron | High efficiency, selectivity, and broad substrate scope. mdpi.comrsc.orgacs.org | Development of catalysts for challenging C-H functionalizations at the C4-C7 positions. nih.gov |
| Metal-Free Catalysis | Organocatalysis, Radical-mediated reactions | Cost-effective, environmentally benign, avoids toxic metal residues. researchgate.net | Synthesis of complex indole derivatives for pharmaceutical applications. |
| Photocatalysis/Electrochemistry | Light or electricity-driven reactions | Mild reaction conditions, sustainable, novel reactivity. researchgate.netorganic-chemistry.org | Green synthesis of indole-2-carboxylates and other derivatives. |
| Nanoparticle Catalysis | Magnetic Nanoparticles (MNPs) | Recyclable, high surface area, enhanced reactivity. researchgate.net | Large-scale, sustainable production of indole-based compounds. |
Development of Targeted Synthetic Routes for Specific Indole-2-Carboxylate (B1230498) Architectures
The demand for structurally complex and diverse indole-2-carboxylates for drug discovery necessitates the development of targeted and efficient synthetic routes. While classical methods like the Fischer indole synthesis remain relevant, modern strategies focus on versatility, step-economy, and the ability to introduce a wide range of substituents. nih.gov
One key direction is the development of multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single pot. openmedicinalchemistryjournal.com MCRs are highly convergent and offer a rapid way to generate libraries of indole derivatives for biological screening.
Another important area is the design of synthetic routes that allow for late-stage functionalization. This approach involves modifying a core indole-2-carboxylate structure in the final steps of a synthesis, enabling the rapid generation of analogues with diverse properties. C-H activation strategies are particularly well-suited for late-stage functionalization. nih.gov
Future research in this area will likely involve:
Developing novel MCRs: Designing new multicomponent reactions that provide access to previously inaccessible indole-2-carboxylate architectures.
Improving regioselectivity: Gaining precise control over the position of functionalization on the indole ring to synthesize specific isomers.
Stereoselective synthesis: Developing catalytic asymmetric methods to produce enantiomerically pure indole derivatives, which is crucial for their pharmacological activity. acs.org
Table 2: Modern Synthetic Strategies for Indole-2-Carboxylates
| Synthetic Strategy | Description | Advantages |
|---|---|---|
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product. openmedicinalchemistryjournal.com | High efficiency, atom economy, and rapid generation of diverse compound libraries. |
| Late-Stage Functionalization | Introducing functional groups in the final steps of a synthesis. | Rapid access to a wide range of analogues for structure-activity relationship studies. |
| C-H Activation/Functionalization | Direct conversion of C-H bonds into new C-C or C-heteroatom bonds. nih.govrsc.org | Atom and step economy, avoids pre-functionalized starting materials. |
| Asymmetric Catalysis | Using chiral catalysts to produce specific stereoisomers of a molecule. acs.org | Access to enantiomerically pure compounds with potentially improved therapeutic profiles. |
Integration of Artificial Intelligence and Machine Learning in Indole Derivative Design
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and discovery of new indole derivatives. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates and optimize their properties. mdpi.comnih.gov
AI and ML can be applied in several key areas of indole derivative design:
Predictive Modeling: ML models can be trained to predict the physicochemical properties, biological activity, and toxicity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.com
De Novo Design: Generative AI models can design novel indole structures with desired properties from scratch, expanding the accessible chemical space. nih.gov
Retrosynthesis Planning: AI-powered tools can assist chemists in designing efficient synthetic routes for target indole derivatives by predicting reaction outcomes and suggesting optimal reaction conditions. digitellinc.com
The increasing availability of large chemical and biological datasets, coupled with advancements in AI algorithms, will further enhance the impact of these technologies on indole-based drug discovery. nih.gov
Table 3: Applications of AI and Machine Learning in Indole Chemistry
| Application | Description | Potential Impact |
|---|---|---|
| Predictive Modeling | Using algorithms to predict properties of molecules. mdpi.com | Faster identification of lead compounds with desired characteristics. |
| De Novo Drug Design | Generating novel molecular structures with AI. nih.gov | Discovery of new indole derivatives with unique biological activities. |
| Synthesis Planning | AI-assisted design of efficient synthetic routes. digitellinc.com | Reduced time and cost of synthesizing target molecules. |
| High-Throughput Screening Analysis | Analyzing large datasets from biological assays. | Rapid identification of structure-activity relationships. |
Investigation of Broader Pharmacological Targets and Therapeutic Applications for Indole-2-Carboxylates
Indole-2-carboxylate and its closely related carboxamide derivatives have already demonstrated a wide range of biological activities, including anticancer, anti-HIV, and antimicrobial properties. nih.govnih.govnih.govnih.gov Future research will focus on exploring an even broader range of pharmacological targets and therapeutic applications for this versatile scaffold.
Current research has identified indole-2-carboxylates as inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are promising targets for cancer immunotherapy. nih.gov They have also been investigated as HIV-1 integrase inhibitors and allosteric modulators of the cannabinoid CB1 receptor. nih.govnih.gov
The future directions in this area include:
Target Identification: Utilizing chemoproteomics and other advanced techniques to identify new protein targets for indole-2-carboxylate derivatives.
Polypharmacology: Designing single molecules that can modulate multiple targets simultaneously, which could be beneficial for treating complex diseases like cancer. nih.govmdpi.com
Personalized Medicine: Developing indole-based therapies that are tailored to the specific genetic or molecular profile of an individual's disease.
The continued exploration of the biological activities of indole-2-carboxylates is expected to uncover new therapeutic opportunities for a wide range of diseases.
Table 4: Known and Potential Pharmacological Targets for Indole-2-Carboxylates
| Pharmacological Target | Therapeutic Area | Status/Potential |
|---|---|---|
| IDO1/TDO | Cancer Immunotherapy | Under investigation as dual inhibitors. nih.gov |
| HIV-1 Integrase | Antiviral (HIV) | Identified as a promising scaffold for inhibitor development. nih.govmdpi.com |
| Cannabinoid Receptors (e.g., CB1) | Neurological Disorders | Investigated as allosteric modulators. nih.govacs.org |
| MmpL3 Transporter | Antimicrobial (Tuberculosis) | Indole-2-carboxamides show potent antimycobacterial activity. nih.gov |
| Kinases (e.g., EGFR, CDK2) | Cancer | Indole-2-carboxamides investigated as dual inhibitors. nih.govmdpi.com |
| New, Unexplored Targets | Various Diseases | High potential for discovery through continued research. |
Continued Advancements in Sustainable and Economical Synthesis of Indole Derivatives
The principles of green chemistry are increasingly influencing the development of synthetic methods for indole derivatives. tandfonline.com The goal is to create processes that are not only efficient but also environmentally friendly and economically viable.
Key strategies for sustainable indole synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ionic liquids, or deep eutectic solvents. openmedicinalchemistryjournal.comeurekaselect.com
Catalyst Reusability: Employing heterogeneous catalysts, such as palladium on carbon or magnetic nanoparticles, that can be easily recovered and reused. researchgate.netchemistryviews.org
Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation to accelerate reactions and reduce energy consumption. tandfonline.comtandfonline.com
Atom Economy: Designing reactions that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.
Future advancements in this area will focus on developing fully sustainable and scalable processes for the production of indole-2-carboxylates and other valuable derivatives, making these important compounds more accessible for research and commercial applications.
Table 5: Green Chemistry Approaches in Indole Synthesis
| Approach | Description | Key Benefits |
|---|---|---|
| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. tandfonline.comtandfonline.com | Faster reaction times, higher yields, reduced energy consumption. |
| Use of Green Solvents | Employing environmentally friendly solvents like water or ionic liquids. openmedicinalchemistryjournal.comeurekaselect.com | Reduced environmental impact and improved safety. |
| Reusable Catalysts | Using catalysts that can be easily separated and reused. researchgate.netchemistryviews.org | Lower costs, reduced waste, and improved sustainability. |
| Catalyst-Free Reactions | Developing reactions that proceed without the need for a catalyst. openmedicinalchemistryjournal.com | Simplified reaction procedures and purification, reduced cost and waste. |
Q & A
Q. What are the established synthetic routes for ethyl 3-propyl-1H-indole-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: this compound can be synthesized via Japp-Klingemann reactions or condensation of indole precursors with aldehydes. For example, diethyl-3-n-propyl-indole-2:5-dicarboxylate (a related compound) was synthesized by reacting intermediates like (III) and (XI) under reflux conditions, followed by recrystallization in alcohol to yield crystals with a melting point of 133–134°C . Optimization involves adjusting solvent systems (e.g., ethanol for recrystallization), temperature control during condensation, and stoichiometric ratios of reagents. Kinetic studies using factorial design (e.g., varying reaction time, temperature, and catalyst loading) can systematically identify optimal conditions .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
Methodological Answer:
- NMR: Proton NMR identifies substituent positions on the indole ring. For example, the ethyl ester group (COOCH₂CH₃) appears as a triplet (~1.3 ppm) and quartet (~4.3 ppm), while the propyl chain (CH₂CH₂CH₃) shows characteristic splitting patterns.
- IR: Stretching vibrations for the ester carbonyl (C=O) are observed at ~1700–1750 cm⁻¹, and N-H (indole) at ~3400 cm⁻¹.
- MS: High-resolution mass spectrometry confirms molecular weight (e.g., C₁₄H₁₇NO₂: calc. 243.12).
Cross-validation with X-ray crystallography (e.g., SHELX refinement ) ensures structural accuracy.
Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?
Methodological Answer: The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol. Stability tests under varying pH (e.g., 2–12) and temperatures (e.g., 4°C vs. ambient) are critical. Hydrolysis of the ester group may occur under strongly acidic/basic conditions, necessitating inert atmospheres (N₂/Ar) for long-term storage. Thermal degradation studies via TGA/DSC can identify safe handling ranges .
Advanced Research Questions
Q. How can computational quantum chemistry (e.g., DFT) predict reaction pathways for derivatizing this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction intermediates and transition states. For example, the aldehyde group in ethyl 3-formyl-1H-indole-2-carboxylate (a precursor) undergoes nucleophilic attack by hydantoins or barbituric acids, forming aplysinopsin analogues. Transition state analysis identifies energy barriers, while Fukui indices predict electrophilic/nucleophilic sites for further functionalization .
Q. What crystallographic methodologies resolve hydrogen-bonding networks in this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SXRD) with SHELXL refines hydrogen-bonding parameters (e.g., D–H···A distances, angles). Graph set analysis (Etter’s notation) classifies motifs like R₂²(8) rings or chains, critical for understanding supramolecular assembly. For instance, indole N-H often donates to ester carbonyls, forming dimers or sheets . Validation tools (e.g., PLATON) check for missed symmetry or twinning .
Q. How do substituent modifications (e.g., alkyl chain length) impact the bioactivity of this compound analogues?
Methodological Answer: Structure-activity relationship (SAR) studies compare analogues with varying alkyl chains (e.g., methyl, butyl). For example, 3-phenyl derivatives exhibit altered π-π stacking interactions with biological targets. Biological assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) quantify binding affinities. Propyl groups may enhance lipophilicity (logP ~2.5), improving membrane permeability .
Q. What experimental and computational strategies validate reaction mechanisms for indole carboxylate functionalization?
Methodological Answer:
- Isotopic labeling : ¹³C-labeled ethyl groups track ester hydrolysis pathways.
- Kinetic isotope effects (KIE) : Compare rates of H/D exchange at reactive sites.
- Computational dynamics : Ab initio molecular dynamics (AIMD) simulate solvent effects on reaction trajectories.
For instance, rhodanine condensations with 3-formylindoles proceed via enamine intermediates, as confirmed by IRC calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
